molecular formula C11H10N2O2 B14822937 2-Cyano-5-cyclopropoxybenzamide

2-Cyano-5-cyclopropoxybenzamide

Cat. No.: B14822937
M. Wt: 202.21 g/mol
InChI Key: IIGJJXBTQRUMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5-cyclopropoxybenzamide is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to a benzamide core. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-cyclopropoxybenzamide typically involves the reaction of 2-cyano-5-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-cyclopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-5-cyclopropoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological activities .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyano-5-cyclopropyloxybenzamide

InChI

InChI=1S/C11H10N2O2/c12-6-7-1-2-9(15-8-3-4-8)5-10(7)11(13)14/h1-2,5,8H,3-4H2,(H2,13,14)

InChI Key

IIGJJXBTQRUMKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.